Cas no 2228891-02-7 (3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid)

3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid
- 2228891-02-7
- EN300-1780048
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- インチ: 1S/C12H20O3/c1-11(5-3-2-4-6-11)12(10(14)15)7-9(13)8-12/h9,13H,2-8H2,1H3,(H,14,15)
- InChIKey: YCIMBVXVFVULJT-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C(=O)O)(C1)C1(C)CCCCC1
計算された属性
- せいみつぶんしりょう: 212.14124450g/mol
- どういたいしつりょう: 212.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780048-0.1g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1780048-0.05g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1780048-10g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1780048-0.25g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1780048-1.0g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1780048-10.0g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1780048-0.5g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1780048-1g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 1g |
$1142.0 | 2023-09-20 | ||
Enamine | EN300-1780048-2.5g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1780048-5.0g |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid |
2228891-02-7 | 5g |
$3313.0 | 2023-06-02 |
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acidに関する追加情報
3-Hydroxy-1-(1-Methylcyclohexyl)cyclobutane-1-Carboxylic Acid: A Comprehensive Overview
The compound 3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid, identified by the CAS number 2228891-02-7, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug design and material science. Recent studies have highlighted its role in biomedical research, particularly in the development of novel therapeutic agents and advanced biomaterials.
The molecular structure of 3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring fused with a cyclohexane ring, featuring a hydroxyl group at position 3 and a carboxylic acid group at position 1. This arrangement imparts the molecule with unique electronic and steric properties, making it an ideal candidate for exploring non-covalent interactions in chemical systems. Researchers have utilized computational methods to analyze its conformational flexibility, which is crucial for understanding its binding affinity in biological systems.
In the context of drug discovery, this compound has been investigated for its potential as a lead compound in the development of anti-inflammatory agents. Recent studies have demonstrated that its structural analogs exhibit potent anti-inflammatory activity by modulating key inflammatory pathways. The presence of the hydroxyl and carboxylic acid groups provides opportunities for functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy.
Beyond pharmacology, 3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid has also been explored in the realm of materials science. Its rigid yet flexible structure makes it suitable for applications in polymer chemistry, where it can serve as a building block for creating stimuli-responsive materials. These materials have potential applications in sensors, drug delivery systems, and adaptive textiles.
The synthesis of this compound involves multi-step organic reactions, including ring-forming processes and functional group transformations. Researchers have optimized synthetic routes to improve yield and purity, ensuring scalability for potential industrial applications. The use of green chemistry principles in its synthesis aligns with current trends toward sustainable chemical practices.
In terms of analytical characterization, advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the compound. These methods provide critical insights into its molecular integrity, which is essential for both academic research and industrial applications.
The study of 3-hydroxy-1-(1-methylcyclohexyl)cyclobutane-1-carboxylic acid continues to expand into new areas, driven by advancements in computational chemistry and experimental techniques. Its role as a versatile scaffold for molecular design underscores its importance in contemporary chemical research. As ongoing investigations uncover new properties and applications, this compound is poised to make significant contributions to both scientific knowledge and practical innovations.
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